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Introduction

ACP-319, also known as AMG-319, is a second-generation, orally bioavailable small molecule

inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway

is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation

is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is

preferentially expressed in hematopoietic cells, ACP-319 aimed to provide a more targeted

therapeutic approach with potentially fewer off-target effects compared to broader PI3K

inhibitors.

Preclinical and clinical investigations of ACP-319 have primarily focused on its potential in

hematological cancers, particularly in combination with other targeted agents like the Bruton's

tyrosine kinase (BTK) inhibitor acalabrutinib. While the combination has shown clinical activity,

further development of ACP-319 is not currently planned.[1][2] This technical guide provides a

comprehensive summary of the available preclinical and clinical data on ACP-319, with a focus

on its mechanism of action within the PI3K pathway, and details the experimental findings from

key studies.

The PI3K Signaling Pathway and ACP-319's
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The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and

activation of B-lymphocytes. Upon antigen binding, the BCR initiates a signaling cascade

involving multiple kinases. One of the key downstream pathways activated is the PI3K pathway.

As illustrated in the diagram below, the activation of PI3K leads to the phosphorylation of

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (BTK). The

activation of Akt, in turn, promotes cell survival and proliferation by phosphorylating a variety of

substrates.

ACP-319 selectively inhibits the PI3Kδ isoform, thereby blocking the conversion of PIP2 to

PIP3. This inhibition leads to a reduction in the phosphorylation and activation of Akt (p-Akt), a

key pharmacodynamic marker of PI3K pathway inhibition.[1][3]
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Diagram 1: Simplified PI3K signaling pathway and the inhibitory action of ACP-319.
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Preclinical Evaluation of ACP-319
Preclinical studies have been instrumental in defining the activity of ACP-319, both as a single

agent and in combination with other targeted therapies. These studies have utilized various in

vitro and in vivo models of B-cell malignancies.

In Vitro Activity
In preclinical models of aggressive lymphomas, ACP-319 demonstrated activity in activated B-

cell-like diffuse large B-cell lymphoma (ABC DLBCL), mantle cell lymphoma (MCL), and

marginal zone lymphoma cell lines.[4][5] A key finding from these studies was the synergistic

effect observed when ACP-319 was combined with the BTK inhibitor acalabrutinib.[4][5] This

combination led to a more potent downregulation of p-AKT compared to either agent alone.[3]

In Vivo Animal Models
The efficacy of ACP-319 has been evaluated in murine models of chronic lymphocytic leukemia

(CLL) and aggressive lymphomas.[4][6] In a CLL mouse model, the combination of

acalabrutinib and ACP-319 resulted in a significant reduction in tumor burden in the peripheral

blood and spleen, and a notable extension in survival compared to single-agent therapy.[6][7]

Similarly, in vivo experiments with ABC DLBCL and MCL xenografts confirmed the anti-tumor

effects of single-agent ACP-319, with enhanced benefit observed with the combination therapy.

[4]
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Diagram 2: Generalized workflow for preclinical evaluation of ACP-319.

Clinical Investigation of ACP-319
The primary clinical evaluation of ACP-319 was a Phase 1/2 study (NCT02328014) that

assessed its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in

combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin

lymphoma (NHL).[1]

Study Design and Pharmacokinetics
The study consisted of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

[1] In the dose-escalation phase, patients received acalabrutinib 100 mg twice daily with

escalating doses of ACP-319 (25, 50, and 100 mg twice daily).[8] The maximum tolerated dose

(MTD) for ACP-319 was established at 50 mg twice daily in combination with acalabrutinib.[1]

Pharmacokinetic analysis showed that ACP-319 exposure increased in a dose-proportional

manner.[1][8] Pharmacodynamic assessments revealed that the inhibition of phospho-AKT was

dose-dependent, supporting the 50 mg twice-daily dose.[1]

Clinical Efficacy
The combination of acalabrutinib and ACP-319 demonstrated clinical activity, particularly in

patients with the non-germinal center B-cell (non-GCB) subtype of DLBCL.[1]

Efficacy Endpoint Non-GCB DLBCL (n=16) GCB DLBCL (n=9)

Overall Response Rate (ORR) 63%[1][8] 0%[1][8]

Complete Response (CR) Rate 25%[1][8] 0%[1][8]

Median Duration of Response 8.2 months[2] Not Applicable

Median Progression-Free

Survival (PFS)
5.5 months[2] 1.7 months[2]

Table 1: Efficacy Outcomes in DLBCL Patients from the Phase 1/2 Study (Part 2).[1][2][8]
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Safety and Tolerability
The combination of acalabrutinib and ACP-319 was associated with manageable adverse

events (AEs).[8] However, treatment-limiting toxicities were observed, most notably

hepatotoxicity (increased AST/ALT).[1][8]

Adverse Event (Any Grade,
≥40%)

Frequency Grade ≥3 Frequency

Increased AST 48%[8] 28%[8]

Increased ALT 52%[8] 20%[8]

Diarrhea 52%[8] 12%[8]

Fatigue 40%[8] 0%[8]

Rash 40%[8] 12%[8]

Table 2: Common Adverse Events in the Phase 1/2 Study.[8]

Dose-limiting toxicities included maculopapular rash, febrile neutropenia, diarrhea, and

pneumonitis.[1][8] Adverse events led to the discontinuation of ACP-319 in 33% of patients in

Part 2 of the study.[1]

Experimental Protocols
Detailed experimental protocols for the studies involving ACP-319 are proprietary. However,

based on the publications, the following outlines the general methodologies employed.

Western Blotting for Phospho-AKT
Cell Lysis: B-cell lymphoma cell lines were treated with ACP-319, acalabrutinib, the

combination, or a vehicle control (DMSO) for specified durations (e.g., 4 and 24 hours).[3]

Following treatment, cells were lysed in a suitable buffer containing protease and

phosphatase inhibitors to preserve protein phosphorylation states.

Protein Quantification: The total protein concentration of the lysates was determined using a

standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and

then incubated with primary antibodies specific for phospho-AKT (p-AKT), total AKT, and a

loading control (e.g., Vinculin).[3]

Detection: After washing, the membrane was incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody. The protein bands were visualized using an

enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
Cell Implantation: An appropriate number of human B-cell lymphoma cells (e.g., ABC DLBCL

or MCL cell lines) were subcutaneously or intravenously injected into immunodeficient mice.

Tumor Growth and Treatment Initiation: Tumors were allowed to establish to a predetermined

size. The mice were then randomized into treatment groups: vehicle control, ACP-319,

acalabrutinib, and the combination of ACP-319 and acalabrutinib.

Drug Administration: The drugs were administered orally at specified doses and schedules.

Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal survival

was monitored daily.

Pharmacodynamic Analysis: At the end of the study, tumors and/or relevant tissues were

collected for analysis of downstream signaling pathway modulation (e.g., p-AKT levels by

Western blot or immunohistochemistry) and BTK occupancy.

Conclusion
ACP-319 is a selective PI3Kδ inhibitor that has demonstrated preclinical and clinical activity

against B-cell malignancies, particularly when used in combination with the BTK inhibitor

acalabrutinib. Its mechanism of action through the inhibition of the PI3K/AKT signaling pathway

is well-supported by pharmacodynamic data. While the observed clinical efficacy in non-GCB

DLBCL was promising, the development of ACP-319 has been discontinued, likely due to a
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combination of factors including the toxicity profile and the evolving therapeutic landscape. The

data gathered from the investigation of ACP-319 nonetheless provides valuable insights into

the therapeutic potential and challenges of targeting the PI3Kδ pathway in hematological

cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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